6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid
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Overview
Description
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of fluorine atoms at specific positions on the benzene rings, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with an aryl halide. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents like nucleophiles (e.g., amines, alcohols) can be used under basic or acidic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, the fluorine atoms may enhance the compound’s ability to interact with enzymes or receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: This compound also contains multiple fluorine atoms and is used in similar applications.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with comparable properties.
Uniqueness
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid is unique due to the specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific electronic properties.
Properties
IUPAC Name |
2-fluoro-6-(2,4,6-trifluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4O2/c14-6-4-9(16)11(10(17)5-6)7-2-1-3-8(15)12(7)13(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYCDYWPFFNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690569 |
Source
|
Record name | 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-49-8 |
Source
|
Record name | 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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